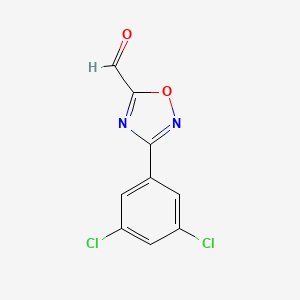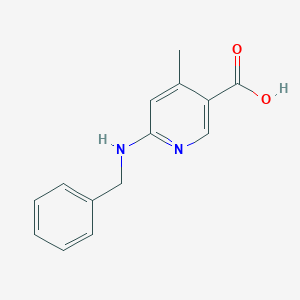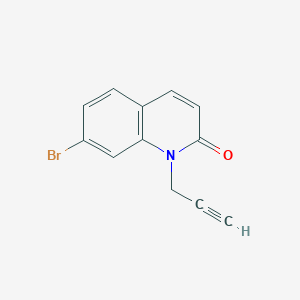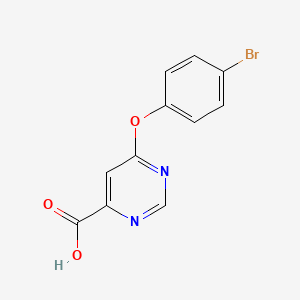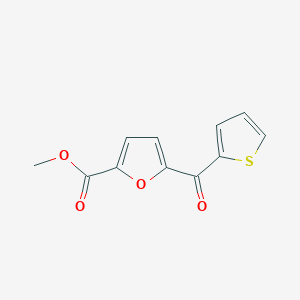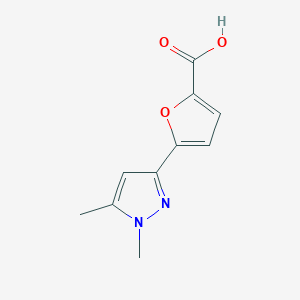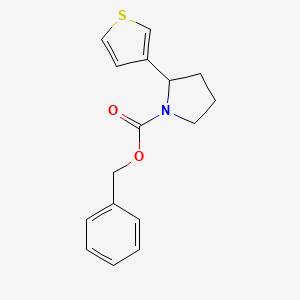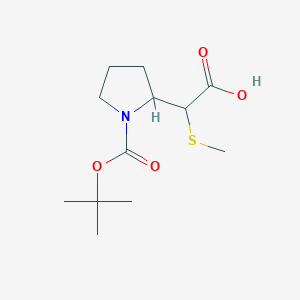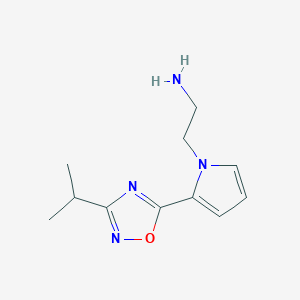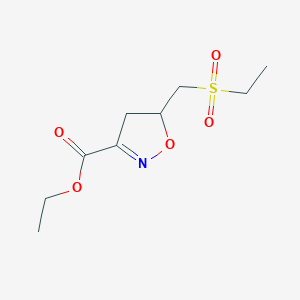
2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of dichlorophenyl and trifluoromethyl groups attached to a triazole ring, which imparts distinct chemical and physical properties
准备方法
合成路线和反应条件
2-(2,4-二氯苯基)-5-(三氟甲基)-2H-1,2,3-三唑-4-羧酸的合成通常涉及多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括以下步骤:
三唑环的形成:
二氯苯基基团的引入: 可以使用合适的二氯苯基卤代物通过亲核取代反应引入二氯苯基基团。
三氟甲基基团的添加: 可以在合适的反应条件下使用三氟甲基化试剂(如三氟甲基碘化物)添加三氟甲基基团。
工业生产方法
该化合物的工业生产方法可能涉及对上述合成路线的优化,以实现更高的收率和纯度。这可能包括使用催化剂、优化反应条件以及使用重结晶和色谱等纯化技术。
化学反应分析
反应类型
2-(2,4-二氯苯基)-5-(三氟甲基)-2H-1,2,3-三唑-4-羧酸可以进行各种化学反应,包括:
氧化: 可以使用氧化剂(如高锰酸钾或过氧化氢)对该化合物进行氧化。
还原: 可以使用还原剂(如硼氢化钠或氢化铝锂)进行还原反应。
取代: 该化合物可以进行亲核取代反应,特别是在二氯苯基基团上,可以使用亲核试剂(如胺类或硫醇类)。
常用的试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在碱(如氢氧化钠)存在下的胺类等亲核试剂。
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成取代的三唑衍生物。
4. 科研应用
2-(2,4-二氯苯基)-5-(三氟甲基)-2H-1,2,3-三唑-4-羧酸在科研领域具有广泛的应用:
化学: 用作合成更复杂分子和作为各种有机反应中试剂的构建块。
生物学: 研究其作为具有抗菌、抗真菌和抗癌特性的生物活性化合物的潜力。
医学: 探索其在治疗应用中的潜力,包括作为各种疾病的候选药物。
工业: 用于开发新材料、农用化学品和制药产品。
科学研究应用
2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
2-(2,4-二氯苯基)-5-(三氟甲基)-2H-1,2,3-三唑-4-羧酸的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,抑制其活性或调节其功能。这会导致各种生物学效应,例如抑制微生物生长或诱导癌细胞凋亡。所涉及的具体分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
2-(2,4-二氯苯基)-1H-1,2,3-三唑-4-羧酸: 结构相似,但缺少三氟甲基基团。
2-(2,4-二氯苯基)-5-甲基-2H-1,2,3-三唑-4-羧酸: 结构相似,但具有甲基基团而不是三氟甲基基团。
2-(2,4-二氯苯基)-5-(二氟甲基)-2H-1,2,3-三唑-4-羧酸: 结构相似,但具有二氟甲基基团而不是三氟甲基基团。
独特性
2-(2,4-二氯苯基)-5-(三氟甲基)-2H-1,2,3-三唑-4-羧酸中三氟甲基基团的存在赋予了其独特的化学和物理性质,如增加的亲脂性和代谢稳定性。
属性
分子式 |
C10H4Cl2F3N3O2 |
|---|---|
分子量 |
326.06 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H4Cl2F3N3O2/c11-4-1-2-6(5(12)3-4)18-16-7(9(19)20)8(17-18)10(13,14)15/h1-3H,(H,19,20) |
InChI 键 |
ZLQIOFKBFUDPHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)N2N=C(C(=N2)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


